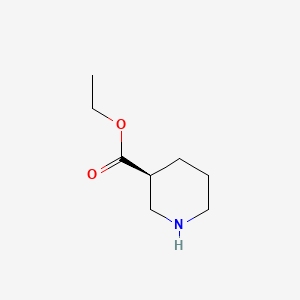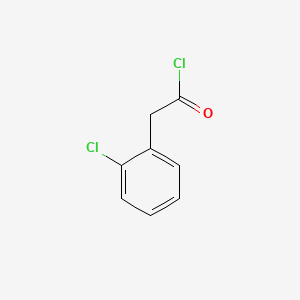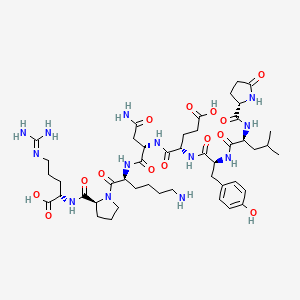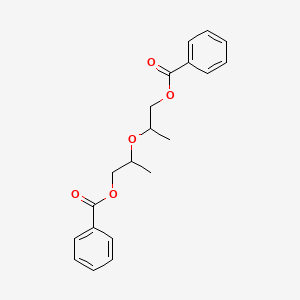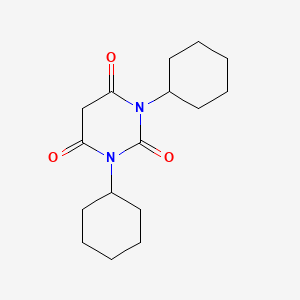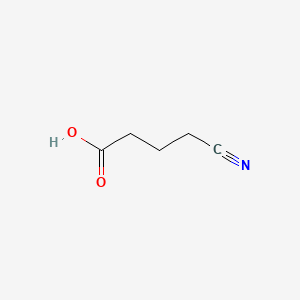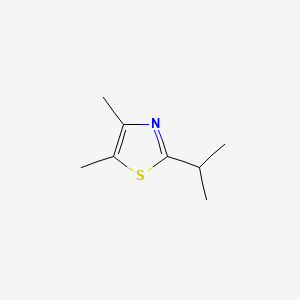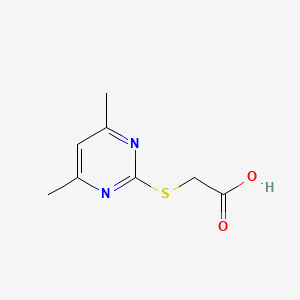
6,7-Dichlor-1-Tetralon
Übersicht
Beschreibung
6,7-Dichloro-1-tetralone is a chemical compound with the molecular formula C10H8Cl2O. It is a tetralone derivative characterized by the presence of two chlorine atoms at the 6 and 7 positions on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-1-tetralone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
Target of Action
The primary target of 6,7-Dichloro-1-tetralone is the β-adrenergic receptor . This receptor plays a crucial role in the addictive properties of opioids .
Mode of Action
6,7-Dichloro-1-tetralone interacts with its primary target, the β-adrenergic receptor, by binding to it . This binding can influence the receptor’s function and lead to changes in the cellular processes it regulates .
Biochemical Pathways
It is known that the compound has an affinity for epoxides , which are involved in various biochemical reactions and pathways.
Result of Action
It is used to treat opioid addiction , suggesting that it may have effects on neural signaling and opioid receptor activity.
Action Environment
The action, efficacy, and stability of 6,7-Dichloro-1-tetralone can be influenced by various environmental factors. For instance, it has been shown to have some degree of resistance against chlorine compounds . This means that it cannot be removed by washing with bleach or other agents containing chlorine
Biochemische Analyse
Biochemical Properties
6,7-Dichloro-1-tetralone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been found to bind to the β-adrenergic receptor, which is implicated in the addictive properties of opioids . Additionally, 6,7-Dichloro-1-tetralone has an affinity for epoxides, with high rates of ring opening and resistance to thionyl chloride . These interactions suggest that 6,7-Dichloro-1-tetralone may influence various biochemical pathways and processes.
Cellular Effects
6,7-Dichloro-1-tetralone affects various types of cells and cellular processes. It has been observed to influence cell function by binding to the β-adrenergic receptor, which can impact cell signaling pathways . This interaction may lead to changes in gene expression and cellular metabolism. The compound’s affinity for epoxides also suggests potential effects on cellular processes involving epoxide metabolism .
Molecular Mechanism
The molecular mechanism of 6,7-Dichloro-1-tetralone involves its binding interactions with biomolecules. By binding to the β-adrenergic receptor, 6,7-Dichloro-1-tetralone may inhibit or activate specific signaling pathways . Additionally, its interaction with epoxides suggests a role in enzyme inhibition or activation, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dichloro-1-tetralone may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 6,7-Dichloro-1-tetralone remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to 6,7-Dichloro-1-tetralone in in vitro or in vivo studies may reveal additional effects on cellular processes.
Dosage Effects in Animal Models
The effects of 6,7-Dichloro-1-tetralone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways and gene expression . At higher doses, 6,7-Dichloro-1-tetralone may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects and dose-response relationships should be carefully studied to determine the optimal dosage for research purposes.
Metabolic Pathways
6,7-Dichloro-1-tetralone is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its affinity for epoxides suggests a role in epoxide metabolism, which can influence metabolic flux and metabolite levels . Understanding the metabolic pathways of 6,7-Dichloro-1-tetralone can provide insights into its biological activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 6,7-Dichloro-1-tetralone is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 6,7-Dichloro-1-tetralone are crucial for understanding its biological effects and potential therapeutic uses.
Subcellular Localization
The subcellular localization of 6,7-Dichloro-1-tetralone is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of 6,7-Dichloro-1-tetralone can impact its activity and function, providing insights into its role in cellular processes and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,7-Dichloro-1-tetralone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the dehydrogenation of tetralin derivatives in the presence of a dehydrogenation catalyst .
Industrial Production Methods
In industrial settings, continuous-flow synthesis has been adopted for the production of tetralone derivatives. This method offers significant advantages, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tetralone: Lacks the chlorine substituents and has different reactivity and applications.
7-Methoxy-1-tetralone: Contains a methoxy group instead of chlorine atoms, leading to different chemical properties and uses.
6,7-Dimethoxy-1-tetralone: Similar structure but with methoxy groups, affecting its biological activity and chemical reactivity.
Uniqueness
6,7-Dichloro-1-tetralone is unique due to the presence of chlorine atoms at the 6 and 7 positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZADNOCYMZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308945 | |
| Record name | 6,7-DICHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25095-57-2 | |
| Record name | 25095-57-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-DICHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6,7-Dichloro-1-tetralone in the development of new antimalarial drugs?
A: 6,7-Dichloro-1-tetralone serves as a crucial starting material in the synthesis of 7-benz[c]acridinemethanols, which are tetracyclic analogs of the known antimalarial 2-phenyl-4-quinolinemethanols []. The researchers aimed to create structurally rigid analogs to potentially improve upon the activity of existing antimalarials.
Q2: How is 6,7-Dichloro-1-tetralone incorporated into the synthesis of these potential antimalarials?
A: The paper describes reacting 6,7-Dichloro-1-tetralone with 5,7-dichloroisatin. This reaction yields halogenated 5,6-dihydro-7-benz[c]acridinecarboxylic acids, which are then further modified through a series of steps to eventually produce the target 7-benz[c]acridinemethanol compounds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


